2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
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Overview
Description
2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with benzyl and tert-butyl groups, and two ester functionalities. Its stereochemistry is defined by the (S)-configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl and tert-butyl groups. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Benzyl and tert-Butyl Groups: These groups can be introduced via alkylation reactions using benzyl bromide and tert-butyl bromide in the presence of a strong base like sodium hydride.
Esterification: The final step involves esterification to introduce the carboxylate groups, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties suggests potential applications in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which 2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl 1-(tert-butyl) ®-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate: The enantiomer of the compound , differing only in its stereochemistry.
2-Benzyl 1-(tert-butyl) 5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate: Lacks the (S)-configuration, which can significantly alter its reactivity and biological activity.
1-Benzyl 2-(tert-butyl) 5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate: Differing in the position of the benzyl and tert-butyl groups, affecting its chemical properties.
Uniqueness
The (S)-configuration of 2-Benzyl 1-(tert-butyl) (S)-5-oxo-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate imparts unique stereochemical properties that influence its reactivity and interactions with biological targets. This makes it distinct from its enantiomers and other structurally similar compounds, providing specific advantages in certain applications, particularly in the field of drug development where stereochemistry plays a crucial role in efficacy and safety.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S)-5-oxo-2H-pyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOGKHUZLEIRU-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C=CC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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